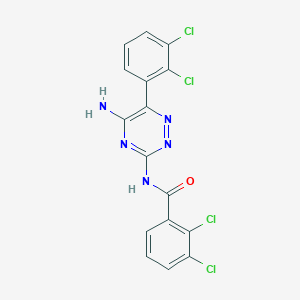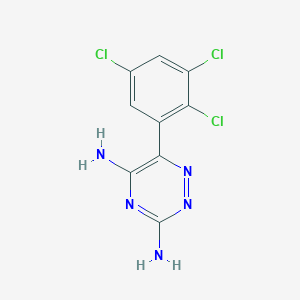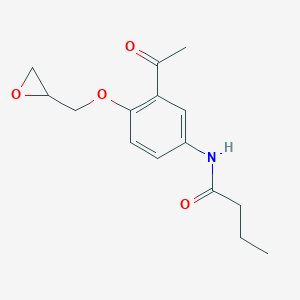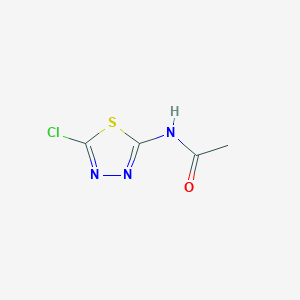
3,4-Dihydro-7-hydroxy-2(1H)-quinolinone
Übersicht
Beschreibung
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone is a heterocyclic organic compound with the molecular formula C9H9NO2. It is known for its unique structure, which includes a quinolinone core with a hydroxyl group at the 7th position. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-Hydroxy-3,4-dihydro-2(1H)-chinolinon kann durch verschiedene Verfahren erfolgen. Ein gängiger Ansatz beinhaltet die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. So kann beispielsweise die Reaktion von 2-Aminobenzylalkohol mit Ethylacetoacetat in Gegenwart einer Base zur Bildung der gewünschten Chinolinon-Struktur führen. Die Reaktion erfordert typischerweise einen Rückfluss in einem geeigneten Lösungsmittel wie Ethanol oder Methanol .
Industrielle Produktionsverfahren
In der industriellen Produktion von 7-Hydroxy-3,4-dihydro-2(1H)-chinolinon können optimierte Reaktionsbedingungen eingesetzt werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen umfassen, um die Anforderungen der pharmazeutischen und chemischen Industrie zu erfüllen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-Hydroxy-3,4-dihydro-2(1H)-chinolinon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Chinon-Derivat zu bilden.
Reduktion: Die Carbonylgruppe kann reduziert werden, um ein Dihydrochinolin-Derivat zu bilden.
Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden oft verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Chinon-Derivate.
Reduktion: Dihydrochinolin-Derivate.
Substitution: Verschiedene substituierte Chinolinon-Derivate abhängig vom verwendeten Reagenz.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-3,4-dihydro-2(1H)-chinolinon hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebs-Eigenschaften.
Medizin: Auf seine potenziellen therapeutischen Wirkungen bei verschiedenen Krankheiten untersucht.
Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 7-Hydroxy-3,4-dihydro-2(1H)-chinolinon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. So kann es beispielsweise bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren .
Wirkmechanismus
The mechanism of action of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 7-Hydroxychinolin
- 3,4-Dihydrochinolin-2(1H)-on
- 7-Hydroxy-2(1H)-chinolinon
Einzigartigkeit
7-Hydroxy-3,4-dihydro-2(1H)-chinolinon ist einzigartig aufgrund seines spezifischen Substitutionsschemas und dem Vorhandensein sowohl einer Hydroxylgruppe als auch eines Chinolinon-Kerns. Diese Kombination verleiht ihm besondere chemische und biologische Eigenschaften, die es von anderen ähnlichen Verbindungen unterscheiden .
Eigenschaften
IUPAC Name |
7-hydroxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1,3,5,11H,2,4H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLSFDWYIBUGNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382941 | |
| Record name | 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-18-0 | |
| Record name | 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22246-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy-3,4-dihydrocarbostyril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022246180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXY-3,4-DIHYDROCARBOSTYRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFU6XCR3Q3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics and biological activities of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives?
A1: 7-hydroxy-3,4-dihydroquinolin-2(1H)-one serves as a versatile starting material for synthesizing novel compounds with potential therapeutic applications. Researchers have successfully synthesized a series of 2-oxo-1,2,3,4-tetrahydroquinolin-7-yl benzoate derivatives by reacting 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with substituted benzoyl chlorides []. These derivatives were characterized using spectral analysis and their partition coefficients, a crucial factor influencing drug distribution, ranged from 1.2 to 2.9 []. While these derivatives did not exhibit significant antioxidant or antidiabetic properties, several demonstrated promising antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli []. Notably, compound VIIl exhibited antibacterial activity comparable to ciprofloxacin, a commonly used antibiotic, at a concentration of 500 µg mL-1 [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B194306.png)







![Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride](/img/structure/B194343.png)


![ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B194352.png)

